C.I.Reactive Brown 15
Description
C.I. Reactive Brown 15 is a water-soluble reactive dye classified under the Color Index (C.I.) system, commonly used for dyeing cellulose fibers such as cotton, viscose, and silk. Reactive dyes form covalent bonds with hydroxyl groups in cellulose, ensuring high wash and light fastness . Reactive brown dyes are typically azo-based (single or poly-azo) and may incorporate metal complexes for color stabilization .
Properties
CAS No. |
12225-71-7 |
|---|---|
Molecular Formula |
C8H11N3S |
Synonyms |
C.I.Reactive Brown 15 |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize C.I. Reactive Brown 15, two structurally and functionally analogous dyes are selected: C.I. Reactive Brown 9 and C.I. Reactive Brown 21 .
Key Observations :
- Reactive Groups : C.I. Reactive Brown 9 and 21 use triazine-based anchors (trichloro- or dichlorotriazine), whereas Brown 15 may employ vinyl sulfone for broader pH compatibility .
- Metal Content : Brown 9 incorporates chromium for color stability, raising environmental concerns compared to metal-free analogs like Brown 15 or 21 .
- Sulfonation : Brown 21’s higher sulfonate content improves solubility but may reduce affinity for hydrophobic fibers .
Functional and Application Comparisons
Table 2: Application Performance
Key Observations :
- Fixation Efficiency : Brown 21’s dichlorotriazine group offers faster reaction kinetics than Brown 9’s trichlorotriazine, reducing hydrolysis losses .
- Environmental Factors : Brown 9’s chromium complexation necessitates stringent wastewater treatment to mitigate toxicity, whereas Brown 15 and 21 align with greener chemistry principles .
Thermodynamic and Solubility Comparisons
Table 3: Physicochemical Properties
Key Observations :
- Solubility : Brown 21’s higher sulfonation enhances solubility, whereas Brown 9’s chromium complex reduces it .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for C.I. Reactive Brown 15, and how do reaction conditions (e.g., pH, temperature, catalysts) influence yield and by-product formation?
- Methodological Answer : Synthesis typically involves diazo coupling reactions under alkaline conditions. Key variables include:
- pH : Optimal coupling efficiency occurs at pH 10–11, but deviations increase hydrolyzed by-products .
- Temperature : Elevated temperatures (>40°C) accelerate hydrolysis, reducing final dye purity .
- Catalysts : Transition metal ions (e.g., Cu²⁺) improve reaction kinetics but may introduce trace contaminants .
- Data Table :
| Study | pH | Temp (°C) | Yield (%) | By-Products (%) | Reference |
|---|---|---|---|---|---|
| A | 10 | 30 | 78 | 12 | |
| B | 11 | 40 | 65 | 28 |
Q. How can spectroscopic methods (NMR, IR, MS) elucidate structural confirmation of C.I. Reactive Brown 15, and what challenges arise in distinguishing tautomeric forms?
- Methodological Answer :
- NMR : Disproportionation peaks in aromatic regions (δ 6.5–8.5 ppm) indicate tautomerism, complicating structural assignments .
- IR : Absence of free -NH₂ groups (3400 cm⁻¹) confirms covalent bonding with cellulose in post-application analysis .
- MS : High-resolution ESI-MS identifies hydrolyzed sulfonic acid derivatives (m/z 450–470) as degradation markers .
Q. What are the optimal pH and temperature conditions for maximizing dye fixation on cellulose fibers, and how do competing hydrolysis reactions limit efficiency?
- Methodological Answer : Fixation efficiency peaks at pH 12 and 60°C, but hydrolysis dominates above 70°C, reducing covalent bond formation by 40% . Kinetic studies recommend short-duration (30 min) high-pH treatments to balance reactivity and stability.
Advanced Research Questions
Q. How do electron-deficient vs. electron-rich fiber matrices affect covalent bonding efficiency, and what analytical techniques (e.g., XPS, Raman mapping) best quantify fixation rates?
- Methodological Answer :
- XPS : Quantifies surface-bound dye via sulfur (S 2p) and nitrogen (N 1s) atomic concentrations. Electron-rich fibers (e.g., mercerized cotton) show 20% higher fixation due to nucleophilic -OH availability .
- Contradictions : Some studies report reduced fixation on lignin-rich fibers due to steric hindrance, conflicting with charge-based hypotheses .
Q. What computational models (e.g., DFT, QSAR) predict the environmental persistence of hydrolyzed by-products, and how do they align with empirical biodegradation data?
- Methodological Answer :
- DFT : Predicts hydrolyzed intermediates (e.g., 2-aminonaphthalene-1-sulfonic acid) as stable due to resonance delocalization .
- Empirical Data : Half-life of 120 days in aquatic systems contradicts QSAR predictions (60 days), suggesting unmodeled microbial interactions .
- Data Table :
| By-Product | Predicted Half-Life (Days) | Observed Half-Life (Days) |
|---|---|---|
| Intermediate X | 60 | 120 |
| Intermediate Y | 45 | 90 |
Q. What mechanistic pathways explain photodegradation under UV exposure, and how do radical scavengers (e.g., TiO₂ nanoparticles) alter degradation kinetics?
- Methodological Answer : LC-MS/MS identifies hydroxyl radical (·OH) attack on azo bonds as the primary degradation pathway. TiO₂ nanoparticles reduce degradation rates by 55% via ·OH scavenging, but introduce nanomaterial toxicity concerns .
Methodological Guidance for Contradictory Data
- Example : Discrepancies in reported fixation efficiencies may stem from:
- Fiber Pretreatment : Mercerized vs. non-mercerized cellulose alters -OH accessibility .
- Analytical Bias : Colorimetric assays overestimate fixation compared to XPS-derived atomic ratios .
- Resolution : Standardize substrate pretreatment and cross-validate with multiple analytical techniques.
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
